[2-(3,5-Difluorophenyl)ethenyl](hydroxy)boranyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Difluorophenyl)ethenylboranyl is a borinic acid derivative with the chemical formula C8H7BF2O. This compound is characterized by the presence of a boron atom bonded to a hydroxyl group and a vinyl group substituted with a 3,5-difluorophenyl moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)ethenylboranyl typically involves the reaction of 3,5-difluorophenylacetylene with a boron-containing reagent under specific conditions. One common method involves the hydroboration of 3,5-difluorophenylacetylene using a borane complex, followed by oxidation to yield the desired borinic acid derivative .
Industrial Production Methods
Industrial production of 2-(3,5-Difluorophenyl)ethenylboranyl may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Difluorophenyl)ethenylboranyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form boronic acids or borates.
Reduction: The vinyl group can be reduced to form the corresponding alkylborane.
Substitution: The boron atom can participate in substitution reactions, forming new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, alkylboranes, and various substituted boron compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(3,5-Difluorophenyl)ethenylboranyl is used as a building block for the synthesis of more complex boron-containing molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound can be used as a probe to study boron-containing biomolecules and their interactions. Its ability to form stable complexes with various biomolecules makes it useful in biochemical assays and imaging .
Medicine
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and ceramics, where boron-containing compounds impart unique properties such as thermal stability and hardness .
Wirkmechanismus
The mechanism of action of 2-(3,5-Difluorophenyl)ethenylboranyl involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, in biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Fluorophenyl)ethenylboranyl
- 2-(3,5-Dichlorophenyl)ethenylboranyl
- 2-(3,5-Dimethylphenyl)ethenylboranyl
Uniqueness
Compared to similar compounds, 2-(3,5-Difluorophenyl)ethenylboranyl is unique due to the presence of fluorine atoms, which can significantly influence its reactivity and biological activity. The electron-withdrawing nature of fluorine atoms can enhance the stability and binding affinity of the compound to its molecular targets .
Eigenschaften
CAS-Nummer |
872495-82-4 |
---|---|
Molekularformel |
C8H6BF2O |
Molekulargewicht |
166.94 g/mol |
InChI |
InChI=1S/C8H6BF2O/c10-7-3-6(1-2-9-12)4-8(11)5-7/h1-5,12H |
InChI-Schlüssel |
UAUOXNQIWWCHNH-UHFFFAOYSA-N |
Kanonische SMILES |
[B](C=CC1=CC(=CC(=C1)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.